molecular formula C7H11N3O4 B1661785 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- CAS No. 95120-45-9

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)-

Cat. No.: B1661785
CAS No.: 95120-45-9
M. Wt: 201.18
InChI Key: OBBCSXFCDPPXOL-LURJTMIESA-N
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Description

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, amines, and other functionalized derivatives .

Scientific Research Applications

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

    1H-Imidazole-1-ethanol: Lacks the methoxymethyl and nitro groups, making it less versatile.

    2-Nitroimidazole: Contains a nitro group but lacks the ethanol and methoxymethyl groups.

    1H-Imidazole-4,5-dicarboxylic acid: Contains carboxylic acid groups instead of the ethanol and methoxymethyl groups.

Uniqueness: 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(2S)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCSXFCDPPXOL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C=CN=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CN1C=CN=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95120-45-9, 95120-46-0
Record name (+)-Misonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Misonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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